6-Cyclopropyl-8-fluoroisoquinoline
Overview
Description
6-Cyclopropyl-8-fluoroisoquinoline is a fluorinated isoquinoline . Fluorinated isoquinolines have attracted widespread attention as important components of pharmaceuticals and materials, due to their unique characteristics such as biological activities and light-emitting properties .
Synthesis Analysis
Fluorinated isoquinolines have been synthesized using various approaches . These include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Scientific Research Applications
Antibacterial Activity
A significant application of 6-Cyclopropyl-8-fluoroisoquinoline derivatives is in the development of antibacterial agents. Research has shown that these compounds exhibit potent antibacterial activity against a range of bacterial strains. For instance, certain 8-alkoxyquinolone and 5-amino-8-alkoxyquinolone derivatives, which include modifications at the 6-fluoro position, demonstrate strong activity against both Gram-positive and Gram-negative bacteria, as well as reduced side effects like phototoxicity compared to other quinolones (Sánchez et al., 1995). Similarly, compounds with 6-fluoro-7-(substituted secondary amino)-8-methoxy-5-sub-4-oxoquinoline-3-carboxylic acid structures have shown effectiveness against Mycobacterium tuberculosis, including multi-drug resistant strains (Senthilkumar et al., 2008).
Photostability and Biological Activity
The photostability and biological activity of fluoroquinolones substituted at the 8 position, including those with a 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl] structure, are another area of research interest. These compounds have shown increased stability against UV irradiation and retained antibacterial activity, making them promising for applications where light exposure is a concern (Matsumoto et al., 1992).
Antimycobacterial Activities
Fluoroquinolones with modifications at the 6-fluoro position, including 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl] structures, have been synthesized and evaluated for antimycobacterial activities. These compounds have been tested against various strains of Mycobacterium tuberculosis, showing promise for the treatment of tuberculosis, especially drug-resistant strains (Senthilkumar et al., 2009).
Properties
IUPAC Name |
6-cyclopropyl-8-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-12-6-10(8-1-2-8)5-9-3-4-14-7-11(9)12/h3-8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHTZZAWGLPNFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C3C=NC=CC3=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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